molecular formula C16H22O4 B8361247 Tert-butyl 4-(3-ethoxy-3-oxopropyl)benzoate

Tert-butyl 4-(3-ethoxy-3-oxopropyl)benzoate

Cat. No.: B8361247
M. Wt: 278.34 g/mol
InChI Key: HALAIVCELHMZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(3-ethoxy-3-oxopropyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butoxycarbonyl group attached to a phenyl ring, which is further connected to a propionic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(3-ethoxy-3-oxopropyl)benzoate typically involves the esterification of 3-(4-Tert-butyloxycarbonylphenyl)propionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-ethoxy-3-oxopropyl)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.

    Reduction: Reduction of the ester using reagents like lithium aluminum hydride can produce the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for esters.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Hydrolysis: 3-(4-Tert-butyloxycarbonylphenyl)propionic acid and ethanol.

    Reduction: 3-(4-Tert-butyloxycarbonylphenyl)propanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(3-ethoxy-3-oxopropyl)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drug candidates due to its potential biological activity.

    Material Science: It is explored for use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(3-ethoxy-3-oxopropyl)benzoate depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceuticals, its biological activity is mediated through interactions with specific molecular targets, which can include enzymes, receptors, or other proteins .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-tert-butylphenyl)propanoate
  • 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid
  • 2-tert-Butoxycarbonylamino-3-(3,4-dihydroxy-phenyl)-propionic acid

Uniqueness

Tert-butyl 4-(3-ethoxy-3-oxopropyl)benzoate is unique due to the presence of the tert-butoxycarbonyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

tert-butyl 4-(3-ethoxy-3-oxopropyl)benzoate

InChI

InChI=1S/C16H22O4/c1-5-19-14(17)11-8-12-6-9-13(10-7-12)15(18)20-16(2,3)4/h6-7,9-10H,5,8,11H2,1-4H3

InChI Key

HALAIVCELHMZNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(4-t-butyloxycarbonylphenyl)acrylic acid ethyl ester (11.52 g) and 5% palladium-charcoal in ethanol (115 ml) was stirred under hydrogen atmosphere at room temperature. The catalyst was removed by filtration and washed with ethanol. The combined solution was evaporated to give 3-(4-tert-butyloxycarbonylphenyl)propionic acid ethyl ester.
Name
3-(4-t-butyloxycarbonylphenyl)acrylic acid ethyl ester
Quantity
11.52 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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